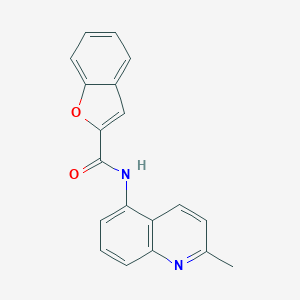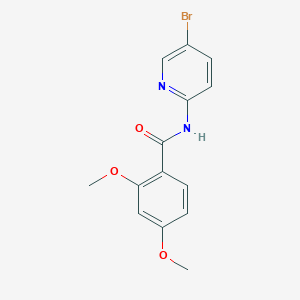![molecular formula C22H17ClN2O3 B243773 N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide, also known as BZ-423, is a synthetic compound that has been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. BZ-423 has also been shown to have anti-cancer properties, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide works by targeting a specific protein called mitochondrial benzodiazepine receptor (mBzR), which is involved in regulating cell death and inflammation. By binding to mBzR, N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide can inhibit the activity of certain enzymes that contribute to inflammation and cell death, thereby reducing the severity of autoimmune diseases and cancer.
Biochemical and Physiological Effects
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation and oxidative stress, promoting cell survival, and inhibiting the growth of cancer cells. These effects are thought to be due to the compound's ability to target mBzR and modulate the activity of certain enzymes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for mBzR, which allows researchers to study the effects of targeting this protein in a controlled manner. However, one limitation of using N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide is that it can be difficult to synthesize and purify, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide, including investigating its potential use in combination with other drugs for the treatment of autoimmune diseases and cancer, as well as exploring its effects on other physiological processes beyond inflammation and cell death. Additionally, further studies are needed to optimize the synthesis and purification of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide to make it more widely available for research purposes.
Synthesemethoden
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide is synthesized through a multistep process that involves the condensation of 2-chlorophenoxyacetic acid with 4-(1,3-benzoxazol-2-yl)benzaldehyde, followed by reduction and acetylation reactions. The resulting compound is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One study found that N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide was effective in reducing the severity of symptoms in a mouse model of multiple sclerosis, suggesting that it may be a promising treatment for this autoimmune disease. Other studies have shown that N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide has anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of rheumatoid arthritis and certain types of cancer.
Eigenschaften
Molekularformel |
C22H17ClN2O3 |
|---|---|
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C22H17ClN2O3/c23-17-5-1-3-7-19(17)27-14-21(26)24-13-15-9-11-16(12-10-15)22-25-18-6-2-4-8-20(18)28-22/h1-12H,13-14H2,(H,24,26) |
InChI-Schlüssel |
SATNRTOHGKAWMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)


![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)
![2-[(5-Bromo-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243713.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B243714.png)